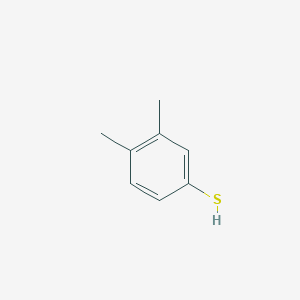![molecular formula C18H18 B093669 1,4,7,8,11,12-Hexahydrobenz[a]anthracene CAS No. 16434-61-0](/img/structure/B93669.png)
1,4,7,8,11,12-Hexahydrobenz[a]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,8,11,12-Hexahydrobenz[a]anthracene, commonly known as HBA, is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. HBA is used in a variety of applications, including as a model compound for studying the carcinogenicity of PAHs, as a starting material for the synthesis of other compounds, and as a standard for the calibration of analytical instruments.
Wirkmechanismus
The mechanism of action of HBA is not fully understood, but it is believed to involve the formation of reactive metabolites that can bind to DNA and other cellular components, leading to cellular damage and potentially carcinogenic effects. HBA has been shown to induce tumors in laboratory animals, including lung tumors and skin tumors.
Biochemische Und Physiologische Effekte
HBA has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and inflammation. It has also been shown to affect gene expression and cell signaling pathways. HBA has been shown to have both pro- and anti-inflammatory effects, depending on the dose and duration of exposure.
Vorteile Und Einschränkungen Für Laborexperimente
HBA is a widely used model compound for studying the carcinogenicity of 1,4,7,8,11,12-Hexahydrobenz[a]anthracenes, as it has been shown to induce tumors in laboratory animals. It is also a useful starting material for the synthesis of other compounds, and can be used as a standard for the calibration of analytical instruments. However, HBA has some limitations, including its toxicity and potential carcinogenicity, which require careful handling and disposal. In addition, the mechanism of action of HBA is not fully understood, which limits its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving HBA. One area of interest is the development of new methods for the synthesis of HBA and related compounds, which could lead to the discovery of new drugs and materials. Another area of interest is the study of the biochemical and physiological effects of HBA, particularly its effects on gene expression and cell signaling pathways. Finally, there is a need for further research into the mechanism of action of HBA, which could lead to the development of new strategies for preventing and treating cancer.
Synthesemethoden
HBA can be synthesized by a variety of methods, including catalytic hydrogenation of anthracene, dehydrogenation of 1,2,3,4-tetrahydroanthracene, and cyclization of 1,2,3,4-tetrahydroanthracene-9,10-dione. The most commonly used method is catalytic hydrogenation of anthracene, which involves the use of a catalyst such as palladium on carbon and hydrogen gas.
Wissenschaftliche Forschungsanwendungen
HBA is widely used in scientific research, particularly in the fields of toxicology, cancer research, and organic synthesis. It is used as a model compound for studying the carcinogenicity of 1,4,7,8,11,12-Hexahydrobenz[a]anthracenes, as it has been shown to induce tumors in laboratory animals. HBA is also used as a starting material for the synthesis of other compounds, such as polycyclic aromatic hydrocarbons and heterocycles. In addition, HBA is used as a standard for the calibration of analytical instruments, such as gas chromatography and mass spectrometry.
Eigenschaften
CAS-Nummer |
16434-61-0 |
|---|---|
Produktname |
1,4,7,8,11,12-Hexahydrobenz[a]anthracene |
Molekularformel |
C18H18 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
1,4,7,8,11,12-hexahydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H18/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-4,9-10H,5-8,11-12H2 |
InChI-Schlüssel |
NSKWUXQEILRFDE-UHFFFAOYSA-N |
SMILES |
C1C=CCC2=C1CC3=C(C2)C4=C(CC=CC4)C=C3 |
Kanonische SMILES |
C1C=CCC2=C1CC3=C(C2)C4=C(CC=CC4)C=C3 |
Synonyme |
1,4,7,8,11,12-Hexahydrobenz[a]anthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



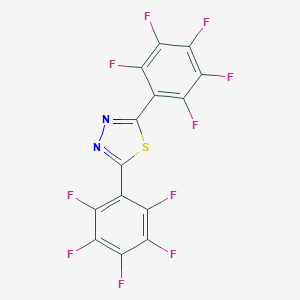
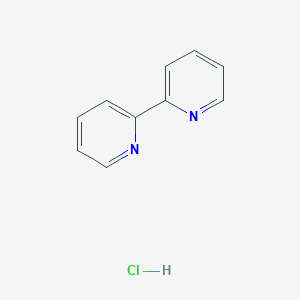
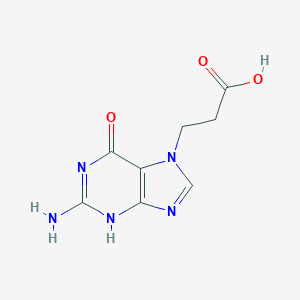
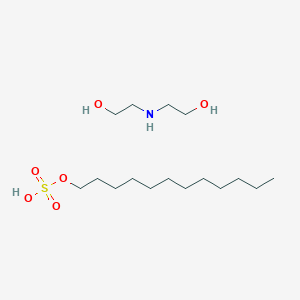
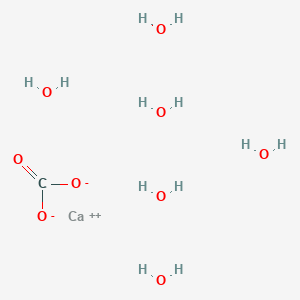
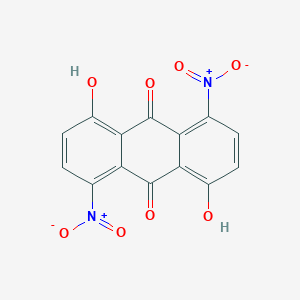
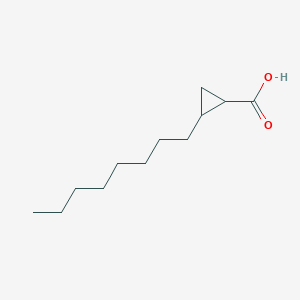
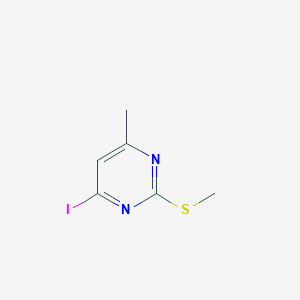
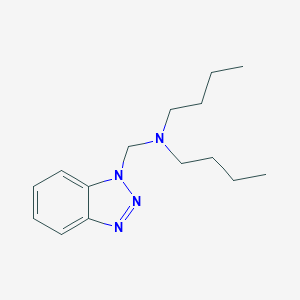
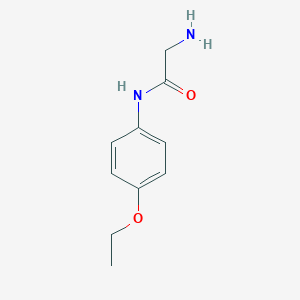
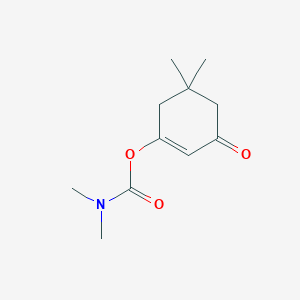
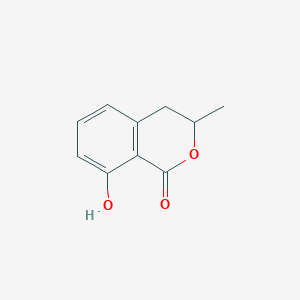
![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)
